OGT 2115 is a potent and selective inhibitor of heparanase, an enzyme involved in the degradation of heparan sulfate [, , , , , , , , , ]. This enzyme plays a critical role in various physiological and pathological processes, including cell signaling, angiogenesis, inflammation, and tumor metastasis. By inhibiting heparanase activity, OGT 2115 offers a potential therapeutic strategy for various diseases, including cancer, diabetic complications, and viral infections. In scientific research, OGT 2115 serves as a valuable tool for investigating the roles of heparanase in different biological contexts.
OGT 2115 was developed as part of a series of heparanase inhibitors aimed at exploring their therapeutic potential in cancer treatment and inflammatory diseases. The compound is classified under small-molecule inhibitors and is characterized by its structure, which includes specific functional groups essential for its inhibitory activity against heparanase. The compound's CAS number is 853929-59-6, and it has been studied extensively for its pharmacological properties and mechanisms of action.
The synthesis of OGT 2115 involves multi-step organic synthesis techniques typical in drug development. Key steps include:
The process has been optimized to enhance yield and reduce by-products, which is crucial for scaling up production for research and potential clinical applications .
The molecular structure of OGT 2115 features a complex arrangement that includes:
These structural components are critical for the compound's interaction with heparanase, facilitating its inhibitory effects. The molecular formula is C₁₈H₁₄N₂O₃S, with a molecular weight of approximately 342.38 g/mol.
OGT 2115 primarily functions through competitive inhibition of heparanase activity. This enzyme cleaves heparan sulfate into smaller oligosaccharides, which can promote tumor cell migration and angiogenesis. By inhibiting this cleavage, OGT 2115 effectively reduces the availability of these bioactive fragments.
In vitro studies have shown that OGT 2115 exhibits an IC₅₀ value of approximately 0.4 µM against heparanase, indicating strong inhibitory potency . Additionally, the compound has been demonstrated to induce apoptosis in prostate cancer cell lines by downregulating the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1) through various biochemical pathways .
The mechanism of action of OGT 2115 involves several key processes:
These actions collectively contribute to the compound's potential as an anti-cancer agent.
The chemical properties are characterized by its ability to interact specifically with heparan sulfate chains due to its structural features, allowing it to effectively inhibit heparanase activity .
OGT 2115 has been investigated for several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3